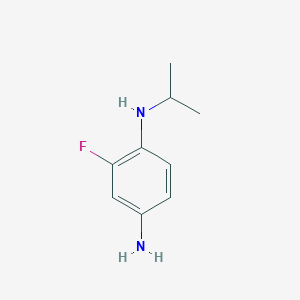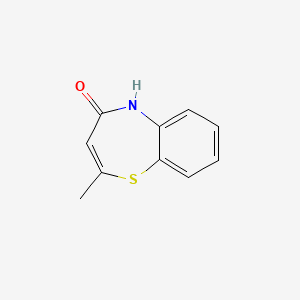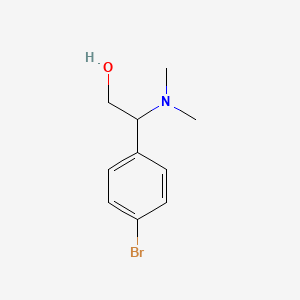
2-(4-Bromophenyl)-2-(dimethylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-2-(dimethylamino)ethanol: is an organic compound that belongs to the class of phenyl ethanolamines It is characterized by the presence of a bromine atom attached to the phenyl ring and a dimethylamino group attached to the ethanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2-(dimethylamino)ethanol can be achieved through several methods:
Grignard Reaction: One common method involves the reaction of 4-bromobenzyl chloride with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with dimethylaminoacetaldehyde to yield the desired product.
Reductive Amination: Another method involves the reductive amination of 4-bromobenzaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 2-(4-Bromophenyl)-2-(dimethylamino)acetone or 2-(4-Bromophenyl)-2-(dimethylamino)acetic acid.
Reduction: 2-(4-Hydroxyphenyl)-2-(dimethylamino)ethanol.
Substitution: 2-(4-Hydroxyphenyl)-2-(dimethylamino)ethanol, 2-(4-Aminophenyl)-2-(dimethylamino)ethanol, etc.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)-2-(dimethylamino)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including ligands and catalysts.
Biological Studies: It is used in studies investigating the interaction of phenyl ethanolamines with biological receptors and enzymes.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-2-(dimethylamino)ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromophenyl moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Chlorophenyl)-2-(dimethylamino)ethanol
- 2-(4-Fluorophenyl)-2-(dimethylamino)ethanol
- 2-(4-Methylphenyl)-2-(dimethylamino)ethanol
Comparison
Compared to its analogs, 2-(4-Bromophenyl)-2-(dimethylamino)ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can also affect the compound’s lipophilicity and metabolic stability, making it distinct from its chloro, fluoro, and methyl counterparts.
Eigenschaften
Molekularformel |
C10H14BrNO |
|---|---|
Molekulargewicht |
244.13 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-2-(dimethylamino)ethanol |
InChI |
InChI=1S/C10H14BrNO/c1-12(2)10(7-13)8-3-5-9(11)6-4-8/h3-6,10,13H,7H2,1-2H3 |
InChI-Schlüssel |
OIJVEXUHXYKDPI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(CO)C1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B15095631.png)

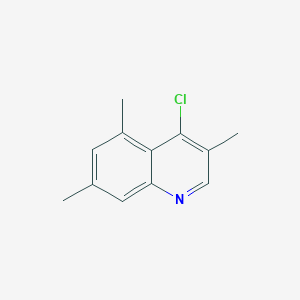
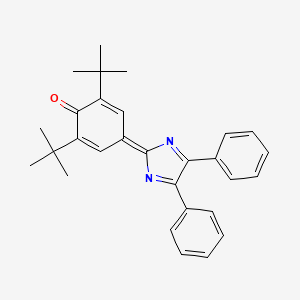
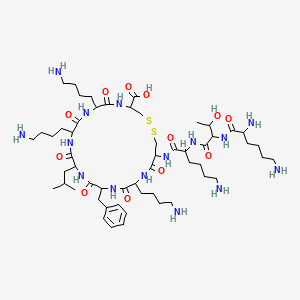
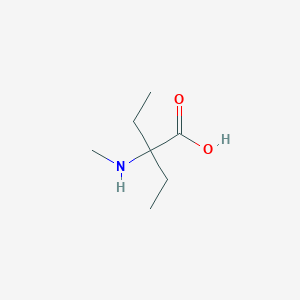
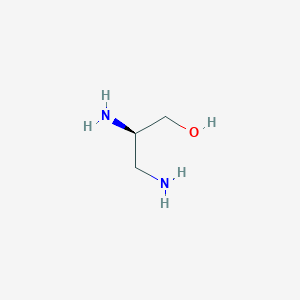
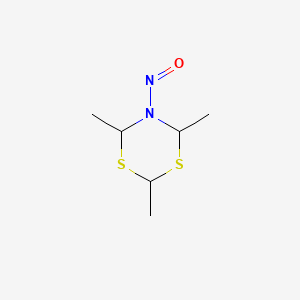
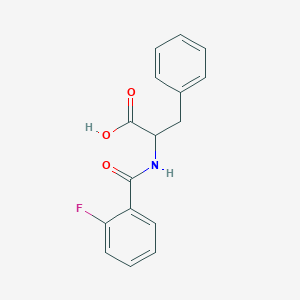
![N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide](/img/structure/B15095697.png)
![N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide](/img/structure/B15095704.png)
